molecular formula C13H11F B1329804 2-Fluorodiphenylmethane CAS No. 3794-15-8

2-Fluorodiphenylmethane

Cat. No. B1329804
CAS RN: 3794-15-8
M. Wt: 186.22 g/mol
InChI Key: YWWVDXKZLGXVHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluorodiphenylmethane is a chemical compound with the formula C13H11F . It has a molecular weight of 186.2248 .


Synthesis Analysis

The synthesis of 2-Fluorodiphenylmethane has been studied in the context of the Menshutkin reaction between DABCO and benzyl fluoride/fluorodiphenylmethane . This reaction has been investigated in both the gas and solvent phase by performing DFT calculations at B3LYP/6-31G(d,p) level of theory .


Molecular Structure Analysis

The molecular structure of 2-Fluorodiphenylmethane consists of 13 carbon atoms, 11 hydrogen atoms, and 1 fluorine atom . It contains a total of 26 bonds, including 15 non-hydrogen bonds, 12 multiple bonds, 2 rotatable bonds, 12 aromatic bonds, and 2 six-membered rings .


Chemical Reactions Analysis

The Menshutkin reaction between DABCO and benzyl fluoride/fluorodiphenylmethane has been investigated . The Gibbs free energy profiles to reach the possible transition states, i.e., five-membered ring transition state and SN2 transition state show that the reaction between DABCO and benzyl fluoride proceeds through SN2 transition state in accordance with previously reported studies, while the reaction between DABCO and fluorodiphenylmethane proceeds through five-membered ring transition state .

Scientific Research Applications

Intramolecular Interactions

The intramolecular C–F⋯HO hydrogen bond of 2-fluorophenyldiphenylmethanol, a compound related to 2-fluorodiphenylmethane, has been studied through X-ray crystallographic analysis and NMR spectroscopy. This research provides insights into the molecular interactions and structural characteristics of such compounds (Takemura et al., 2009).

Fluoromethane Ion Reactions

Studies on fluoromethane ions, closely related to 2-fluorodiphenylmethane, have revealed insights into their unimolecular reactions. Using the threshold photoelectron photoion coincidence technique, various fragment ions such as CH2F+, CHF+, and CF+ were observed, demonstrating diverse reaction pathways and energy dependencies in these compounds (Weitzel et al., 1995).

Cyclization of Diphenylmethanes

The mass spectra of 2-hydroxydiphenylmethane and its derivatives, which include structures similar to 2-fluorodiphenylmethane, were investigated to understand the formation of certain ions through cyclization processes. This study contributes to the knowledge of fragmentation and reaction pathways in such compounds (Liehr et al., 1981).

Photoredox Systems for Catalytic Fluoromethylation

Research into photoredox systems has shown their potential for catalytic fluoromethylation of carbon-carbon multiple bonds. This is relevant for structures like 2-fluorodiphenylmethane, as these findings open up new avenues for synthesizing organofluorine compounds, which are significant in pharmaceuticals and agrochemicals (Koike & Akita, 2016).

Fluorination of Aromatic Molecules

Studies on the fluorination of aromatic molecules like diphenylmethane and fluorene provide insights into the regioselectivity and rate of fluorination, which is crucial for understanding the behavior of similar compounds like 2-fluorodiphenylmethane. These studies explore how molecular geometry affects the reaction processes (Iskra et al., 2003).

Mechanism of Action

Target of Action

This compound is primarily used for research and development purposes . It’s important to note that the specific biological targets can vary depending on the context of the experiment and the biological system under study.

Biochemical Pathways

Biochemical pathways provide a qualitative representation of chains of molecular interactions and chemical reactions that are known to take place in cells

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-Fluorodiphenylmethane are not well-studied. These properties are crucial for understanding the bioavailability of a compound. In general, the pharmacokinetics of a compound can be influenced by factors such as its chemical structure, the route of administration, and the physiological state of the organism .

Action Environment

The action, efficacy, and stability of 2-Fluorodiphenylmethane can be influenced by various environmental factors. These can include the pH of the environment, the presence of other molecules, and the temperature . .

Safety and Hazards

Safety measures for handling 2-Fluorodiphenylmethane include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

1-benzyl-2-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F/c14-13-9-5-4-8-12(13)10-11-6-2-1-3-7-11/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWWVDXKZLGXVHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40191380
Record name 2-Fluorodiphenylmethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40191380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluorodiphenylmethane

CAS RN

3794-15-8
Record name 2-Fluorodiphenylmethane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003794158
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3794-15-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99453
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Fluorodiphenylmethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40191380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3794-15-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Fluorodiphenylmethane
Reactant of Route 2
2-Fluorodiphenylmethane
Reactant of Route 3
Reactant of Route 3
2-Fluorodiphenylmethane
Reactant of Route 4
Reactant of Route 4
2-Fluorodiphenylmethane
Reactant of Route 5
Reactant of Route 5
2-Fluorodiphenylmethane
Reactant of Route 6
Reactant of Route 6
2-Fluorodiphenylmethane

Q & A

Q1: The research mentions that 2-fluorodiphenylmethane was one of the components identified in Myrrh extracts exhibiting antimicrobial effects. Is there any information available regarding the potential mechanism of action of 2-fluorodiphenylmethane against microbes like Candida albicans and Staphylococcus aureus?

A: Unfortunately, the research paper [] focuses primarily on the inhibitory effects of Myrrh extracts and doesn't delve into the specific mechanisms of action of its individual components, including 2-fluorodiphenylmethane. Further research is needed to understand how this compound interacts with microbial cells, its potential targets, and the downstream effects leading to growth inhibition or cell death in Candida albicans and Staphylococcus aureus.

Q2: Could you provide some basic structural information about 2-fluorodiphenylmethane?

A: While the research paper [] doesn't explicitly provide the molecular formula or weight of 2-fluorodiphenylmethane, based on its name, we can deduce the following:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.